N-[2-(4-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
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Overview
Description
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline is a member of morpholines.
Scientific Research Applications
Synthesis and Chemical Applications
N-[2-(4-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline and its derivatives are primarily used in the synthesis of complex organic compounds. For instance, Roberts et al. (1997) explored the conversion of similar nitroaniline compounds into nitroquinolines, which are precursors for various bioactive molecules, such as Damirones and Batzelline C (Roberts, Joule, Bros, & Álvarez, 1997). Additionally, Xiong et al. (2019) demonstrated the synthesis of Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for biologically active compounds, using a related nitroaniline derivative (Xiong, Gao, Yang, Tang, & Zheng, 2019).
Spectrophotometric Applications
The derivatives of nitroaniline, such as this compound, have been utilized in spectrophotometric applications. For example, Teixeira et al. (2011) employed similar compounds for the spectrophotometric determination of ethinylestradiol in pharmaceutical formulations (Teixeira, Teixeira, Machado Bueno, Brito, Dantas, & Costa, 2011).
Structural and Molecular Studies
Wang et al. (2014) conducted a study on the crystal structure of a compound related to this compound, which helps in understanding the molecular interactions and stability of such compounds (Wang, Su, Yang, Lu, & Zhu, 2014). Similarly, Kiven et al. (2023) investigated the nonlinear optical (NLO) properties of a derivative of this compound using density functional theory, highlighting its potential as a material for NLO applications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Properties
Molecular Formula |
C19H23N3O5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
InChI |
InChI=1S/C19H23N3O5/c1-25-16-3-5-17(6-4-16)27-11-8-20-18-14-15(2-7-19(18)22(23)24)21-9-12-26-13-10-21/h2-7,14,20H,8-13H2,1H3 |
InChI Key |
YYYJTRHICSBNKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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